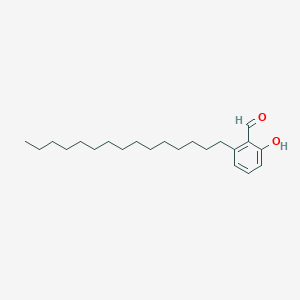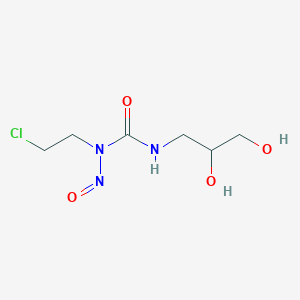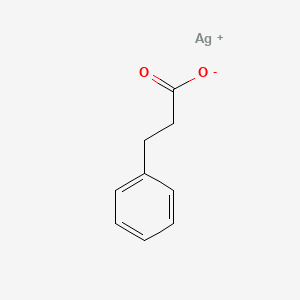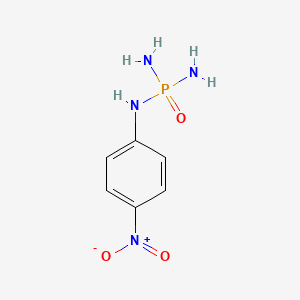
N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methylpentanamide is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group at the 5-position of the oxazole ring and a 2-methylpentanamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methylpentanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-hydroxy ketones and amides, under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the 2-Methylpentanamide Moiety: This step involves the acylation of the oxazole ring with 2-methylpentanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methylpentanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-tert-Butyl-1,2-oxazol-3-yl)octanamide
Uniqueness
N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methylpentanamide is unique due to its specific structural features, such as the tert-butyl group and the 2-methylpentanamide moiety. These features confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
74011-69-1 |
|---|---|
Fórmula molecular |
C13H22N2O2 |
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylpentanamide |
InChI |
InChI=1S/C13H22N2O2/c1-6-7-9(2)12(16)14-11-8-10(17-15-11)13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15,16) |
Clave InChI |
ZEYARATZVOFFLN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C(=O)NC1=NOC(=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


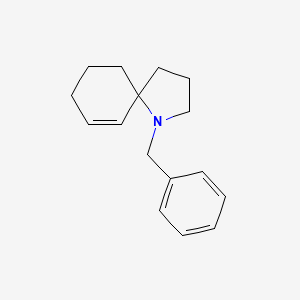
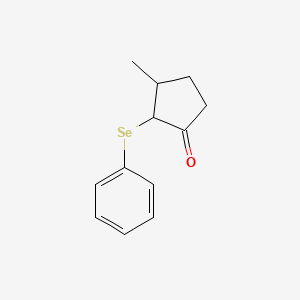
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)
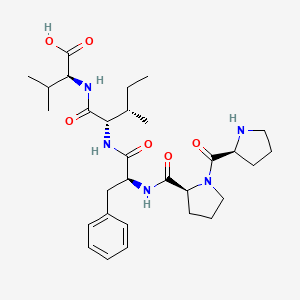

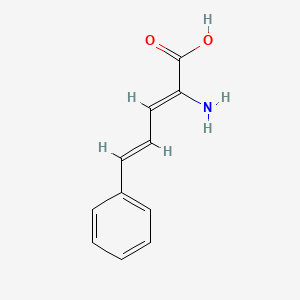


![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)
